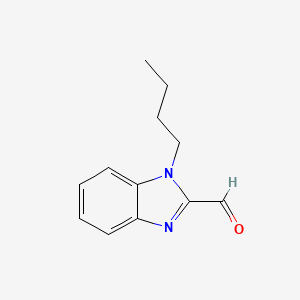

1-butyl-1H-benzimidazole-2-carbaldehyde

Description

Significance of Benzimidazole (B57391) Scaffolds in Organic and Medicinal Chemistry

The benzimidazole nucleus is a versatile building block in organic synthesis, allowing for substitutions at various positions to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting derivatives. Its structural similarity to naturally occurring purines enables it to interact with a variety of enzymes and receptors within the human body, leading to a broad spectrum of pharmacological effects. This has led to the development of numerous clinically approved drugs containing the benzimidazole core.

Biological and Therapeutic Potential of Benzimidazole Derivatives

The therapeutic landscape of benzimidazole derivatives is remarkably broad, encompassing a wide array of biological activities. These compounds have been extensively investigated and have shown significant potential in treating a multitude of diseases.

Benzimidazole derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of DNA and RNA viruses. Their mechanisms of action are varied and can include the inhibition of viral enzymes essential for replication, such as polymerases and proteases, as well as interference with viral entry into host cells.

A study screening a library of eighty-six assorted benzimidazole derivatives found that fifty-two of them displayed varying levels of activity against one or more viruses, with Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Suid herpesvirus 1 (Sb-1) being the most frequently affected. nih.gov Fourteen of these compounds showed an EC50 in the range of 9-17 μM against CVB-5, and seven compounds had an EC50 between 5-15 μM against RSV. nih.gov Another study highlighted a benzimidazole derivative that was effective against Yellow Fever Virus (YFV) with an EC50 of 1.7 ± 0.8 μM and against Zika virus with an EC50 of 4.5 ± 2.1 μM. semanticscholar.org

Table 1: Examples of Antiviral Benzimidazole Derivatives

| Compound | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 2-Phenylbenzimidazole derivative | Yellow Fever Virus (YFV) | 1.2 ± 0.02 μM | semanticscholar.org |

| 2-Phenylbenzimidazole derivative | Zika Virus | 4.5 ± 2.1 μM | semanticscholar.org |

| Assorted Benzimidazole Derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9-17 μM | nih.gov |

| Assorted Benzimidazole Derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5-15 μM | nih.gov |

| Benzimidazole-coumarin conjugate | Hepatitis C Virus (HCV) | 3.4 µM | researchgate.net |

| 1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole | HIV-1 | - | uctm.edu |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzimidazole derivatives have shown considerable promise in this area. They are known to be effective against a variety of bacterial strains.

Research has demonstrated that certain benzimidazole derivatives exhibit excellent potency as antibacterial agents. For instance, a series of derivatives showed a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/ml against both Gram-positive and Gram-negative bacteria, which was better than the standard drug ciprofloxacin. ijpsm.com Another study reported a benzimidazole–triazole derivative with broad-spectrum antibacterial activity, showing MIC values of 16 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and 32 μg/mL against E. faecalis. nih.gov

Table 2: Examples of Antimicrobial Benzimidazole Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides | E. coli | 2 μg/mL | nih.gov |

| Benzimidazole–triazole derivative | MRSA | 16 μg/mL | nih.gov |

| Benzimidazole–triazole derivative | E. faecalis | 32 μg/mL | nih.gov |

| 2-(fluorophenyl)-benzimidazole derivative | B. subtilis | 7.81 μg/mL | acgpubs.org |

| 5-methoxy-1H-benzo[d]imidazole-2-thiol derivatives | S. aureus | 62.5 μg/mL | ijpsm.com |

The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have gained significant attention for their potential in cancer therapy. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, disruption of microtubule formation, and induction of apoptosis.

For example, certain benzimidazole derivatives have shown potent cytotoxic activity against various cancer cell lines. One derivative exhibited a high cytotoxic effect against MCF-7 breast cancer cells with an IC50 value of 8.86±1.10 μg/mL. waocp.org Another compound demonstrated the lowest IC50 value of 16.18±3.85 μg/mL against HCT-116 colon cancer cells. waocp.org Furthermore, some benzimidazoles have shown significant inhibitory effects on pancreatic cancer cell lines, with IC50 values ranging from 0.01 µM to 3.26 µM. researchgate.net

Table 3: Examples of Anticancer Benzimidazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole derivative 4 | MCF-7 (Breast Cancer) | 8.86±1.10 μg/mL | waocp.org |

| Benzimidazole derivative 2 | HCT-116 (Colon Cancer) | 16.18±3.85 μg/mL | waocp.org |

| Flubendazole | Pancreatic and Paraganglioma Cancer Cells | 0.01 µM to 3.29 µM | researchgate.net |

| Fenbendazole | Pancreatic and Paraganglioma Cancer Cells | 0.01 µM to 3.29 µM | researchgate.net |

| 2-phenoxymethylbenzimidazole | DNA Topoisomerase I inhibitor | 14.1 μmol/L | nih.gov |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer Cells | - | nih.gov |

Inflammation is a key pathological feature of many chronic diseases. Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines.

For instance, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and its 3-chloroaniline (B41212) analog demonstrated potent anti-inflammatory activity, showing 100% inhibition at 100 mg/kg in a carrageenan-induced rat paw edema model. nih.gov A series of imidazopyridine derivatives, structurally related to benzimidazoles, showed excellent inhibition of inflammatory cytokines TNF-α and IL-6. nih.gov Some synthesized benzimidazole derivatives exhibited up to 70% inhibition of albumin denaturation at a concentration of 10 ppm, indicating their potential as anti-inflammatory agents. biotech-asia.org

Table 4: Examples of Anti-inflammatory Benzimidazole Derivatives

| Compound | Assay/Model | Activity | Reference |

|---|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced rat paw edema | 100% inhibition at 100 mg/kg | nih.gov |

| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Carrageenan-induced rat paw edema | 100% inhibition at 100 mg/kg | nih.gov |

| Imidazopyridine derivative X12 | LPS-induced septic death in mice | Significant protection | nih.gov |

| Benzimidazole derivative 3f | Albumin denaturation assay | 70% inhibition at 10 ppm | biotech-asia.org |

Fungal infections, particularly those caused by resistant strains, pose a significant health threat. Benzimidazole derivatives have a long history of use as antifungal agents, and research continues to explore new derivatives with enhanced efficacy.

A study on bisbenzimidazole compounds found that many exhibited moderate to excellent antifungal activities against various fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov Another series of benzimidazole-1,2,4-triazole derivatives showed significant antifungal potential, with three compounds having an MIC of 0.97 μg/mL against Candida glabrata, which was more effective than the reference drugs voriconazole (B182144) and fluconazole. acs.org

Table 5: Examples of Antifungal Benzimidazole Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Bisbenzimidazole derivative | Various fungal strains | 0.975–15.6 µg/mL | nih.gov |

| Benzimidazole-1,2,4-triazole derivative (6b, 6i, 6j) | Candida glabrata | 0.97 μg/mL | acs.org |

| 2-(fluorophenyl)-benzimidazole derivative (17) | C. parapsilosis | 15.62 μg/mL | acgpubs.org |

| 5-methoxy-1H-benzo[d]imidazole-2-thiol derivatives | C. albicans | 125 μg/mL | ijpsm.com |

Antihypertensive Properties

Certain benzimidazole derivatives are well-established as effective antihypertensive agents. Notably, commercially available drugs like candesartan (B1668252) cilexetil and telmisartan (B1682998) contain the benzimidazole scaffold. These drugs function as angiotensin II receptor antagonists, playing a crucial role in the management of hypertension. wikipedia.org The development of benzimidazole-based compounds continues to be an active area of research in the quest for new and improved antihypertensive therapies. researchgate.net

Antiulcer Effects

Benzimidazole derivatives are also prominent in the treatment of peptic ulcers. mdpi.comisca.in A significant class of these compounds functions as proton pump inhibitors, which reduce gastric acid secretion. Well-known examples of such drugs include omeprazole, lansoprazole, and rabeprazole, all of which feature a benzimidazole core. isca.in Research has shown that modifications to the benzimidazole structure, such as the introduction of specific side chains, can lead to potent antiulcer activity. isca.in

Enzyme Inhibition (e.g., Angiotensin-Converting Enzyme, Protease, Squalene Synthase, Reverse Transcriptase)

The ability of benzimidazole derivatives to inhibit various enzymes is a key mechanism behind their diverse pharmacological effects. nih.gov Their structural similarity to natural purines allows them to bind to the active sites of enzymes, modulating their activity. For instance, their antihypertensive effects are linked to the inhibition of enzymes like the angiotensin II receptor. Benzimidazoles have also been investigated as inhibitors of other enzymes, including those involved in viral replication and cholesterol synthesis. nih.gov

Industrial Applications of Benzimidazoles

Beyond their medicinal uses, benzimidazole and its derivatives have found applications in various industrial sectors. nih.govnih.gov Their robust chemical properties and versatile functionality make them suitable for a range of technical applications. nih.gov

Corrosion Inhibitors

Benzimidazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly steel. nih.govnih.gov Their protective action is attributed to their ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. nih.gov The nitrogen atoms in the imidazole (B134444) ring play a crucial role in this process by coordinating with the metal atoms. nih.gov The effectiveness of benzimidazole-based corrosion inhibitors can be enhanced by the presence of specific substituents on the ring structure. nih.gov

Organic Photoelectric Materials

The unique electronic properties of benzimidazole compounds have led to their use in the development of organic photoelectric materials. These materials have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells. The benzimidazole core can be incorporated into larger molecular structures to tune their electronic and optical properties.

Dyes and Polymers

The benzimidazole structure is a component of certain types of dyes and pigments. wikipedia.org Additionally, benzimidazole derivatives are used in the formulation of high-performance polymers. These polymers often exhibit excellent thermal and mechanical stability, making them suitable for demanding applications in the aerospace and electronics industries.

Ligands in Transition Metal Catalysis

Benzimidazole derivatives are effective ligands in transition metal catalysis due to the presence of nitrogen atoms with available lone pairs of electrons, which can readily coordinate with a variety of metal ions. nih.gov This coordination ability stabilizes the metal center and influences the catalytic activity and selectivity of the resulting complex. nih.gov The planar and aromatic nature of the benzimidazole ring is crucial for forming stable complexes, particularly in reactions requiring specific geometric arrangements. nih.gov

Components in Dye-Sensitized Solar Cells

In the field of renewable energy, benzimidazole derivatives have emerged as important components in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net They are used both as organic sensitizers (dyes) and as additives in the electrolyte solution. nih.govresearchgate.net As sensitizers, benzimidazole-based dyes are designed with a donor-π-acceptor (D-π-A) structure, where the benzimidazole group can act as part of the electron donor or the π-conjugated bridge. researchgate.net These dyes are responsible for absorbing sunlight and injecting electrons into the semiconductor material (typically TiO2). researchgate.netacs.org

| Benzimidazole Application in DSSC | Effect on Performance | Reference |

| Organic Sensitizer (Dye) | Absorbs light and injects electrons; efficiency depends on molecular structure. | nih.gov |

| Electrolyte Additive | Suppresses dark current and electron recombination, enhancing open-circuit voltage (Voc). | researchgate.netacs.org |

Brønsted Acidic Ionic Liquids

Benzimidazole derivatives are used to create a class of task-specific ionic liquids known as Brønsted acidic ionic liquids (BAILs). capes.gov.br These are formed by functionalizing the benzimidazole cation with an acidic group, such as a sulfonic acid, and pairing it with an appropriate anion like HSO4⁻. capes.gov.brgoogle.com The resulting benzimidazolium salts are liquid at low temperatures and possess acidic properties, allowing them to act as both solvents and catalysts in chemical reactions. google.comresearchgate.net

These BAILs are considered environmentally benign catalysts. capes.gov.br They have been successfully employed in various acid-catalyzed reactions, including esterification and the acetalization of aromatic aldehydes with diols. capes.gov.br The acidity and catalytic activity of these ionic liquids can be tuned by modifying the structure of the benzimidazolium cation or by changing the counter-anion. google.comnih.gov Their high thermal stability and potential for recyclability make them an attractive alternative to traditional volatile and corrosive acid catalysts. nih.govacs.org

General Overview of Benzimidazole-2-carbaldehyde Class of Compounds

The benzimidazole-2-carbaldehyde class of compounds represents a pivotal group of molecules within the broader family of benzimidazole derivatives. These compounds are characterized by a benzimidazole core with a formyl (–CHO) group attached at the 2-position of the imidazole ring. The presence of the aldehyde functional group makes these molecules highly reactive and thus extremely valuable in organic synthesis. rsc.orgchemimpex.com They serve as versatile building blocks for the construction of more complex heterocyclic systems and pharmacologically active agents. chemimpex.comnih.gov The synthesis of these aldehydes is often a key step in multi-step reaction sequences aimed at producing novel therapeutic compounds. rsc.orgnih.gov

Importance as Synthetic Intermediates

Benzimidazole-2-carbaldehydes are highly valued as synthetic intermediates primarily due to the reactivity of the aldehyde group. chemimpex.com This group readily participates in a variety of chemical transformations, including condensation reactions, nucleophilic additions, and oxidations. rsc.orgchemimpex.com A common application is their use in Schiff base formation, where they react with primary amines to yield benzimidazole-based imines. These Schiff bases are themselves important ligands and biologically active molecules. rsc.org

Furthermore, the aldehyde functionality allows for the extension of the molecular framework, enabling the synthesis of diverse and complex structures. chemimpex.com For example, they are used in Claisen-Schmidt reactions with acetophenones to generate benzimidazole-chalcone hybrids, which are investigated for their potential therapeutic properties. nih.gov The ability to easily convert the aldehyde into other functional groups (e.g., carboxylic acids or alcohols) further enhances their utility as versatile precursors in the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net

Role in the Preparation of Diverse Therapeutic Agents

The benzimidazole-2-carbaldehyde scaffold is a crucial starting point for the synthesis of numerous compounds with potential therapeutic applications. rsc.orgchemimpex.com The inherent biological activity of the benzimidazole nucleus, combined with the synthetic versatility of the 2-carbaldehyde group, allows medicinal chemists to design and create novel drug candidates. arabjchem.org

Derivatives synthesized from these aldehydes have shown a broad spectrum of pharmacological activities. For instance, Schiff bases derived from the condensation of benzimidazole-2-carbaldehydes have exhibited antifungal properties. rsc.org These intermediates are also used to build more complex fused heterocyclic systems and substituted derivatives that are evaluated for activities such as anticancer, anti-inflammatory, and analgesic effects. rsc.orgrsc.org The synthesis of N-substituted benzimidazole-2-carbaldehydes is a common strategy to create precursors for compounds targeting various diseases, highlighting their significance in drug discovery and development. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVBLAZECLPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387755 | |

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430470-84-1 | |

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1h Benzimidazole 2 Carbaldehyde

General Synthetic Approaches to 1-Substituted Benzimidazole-2-Carbaldehydes

The synthesis of 1-substituted benzimidazole-2-carbaldehydes, such as 1-butyl-1H-benzimidazole-2-carbaldehyde, is typically achieved through a multi-step process. This process generally involves the initial formation of the N-substituted benzimidazole (B57391) ring, followed by the introduction of the carbaldehyde group at the 2-position.

A common strategy begins with the synthesis of 1-butyl-1H-benzimidazole. This intermediate can be prepared through the reaction of o-phenylenediamine (B120857) with formic acid to yield benzimidazole, followed by N-alkylation with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

Once 1-butyl-1H-benzimidazole is obtained, the next crucial step is formylation at the 2-position. The acidic proton at the C2 position of the benzimidazole ring can be removed by a strong base, creating a nucleophilic center that can react with a formylating agent. Common methods for formylation of such heterocyclic compounds include:

Lithiation followed by reaction with a formylating agent: This involves treating the N-substituted benzimidazole with a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the 2-position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. commonorganicchemistry.comwikipedia.org

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.org The Vilsmeier reagent acts as an electrophile, attacking the electron-rich benzimidazole ring to install the formyl group. chemistrysteps.com This method is particularly effective for electron-rich aromatic and heteroaromatic substrates. chemistrysteps.comijpcbs.comorganic-chemistry.org

The choice of method depends on the specific substrate and desired reaction conditions. The lithiation approach offers versatility, while the Vilsmeier-Haack reaction is a classic and widely used method for formylation.

Cyclization Reactions for Benzimidazole Core Formation

The formation of the benzimidazole core is a fundamental step in the synthesis of this compound. Various cyclization reactions have been developed for this purpose, with the condensation of o-phenylenediamine derivatives with single-carbon synthons being the most prevalent approach.

The reaction of o-phenylenediamine with aldehydes or carboxylic acids (or their derivatives) is a cornerstone of benzimidazole synthesis. arabjchem.org This condensation reaction, followed by cyclization and aromatization, provides a direct route to the benzimidazole scaffold.

The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids at elevated temperatures, often in the presence of an acid catalyst such as hydrochloric acid. This method is a well-established route to 2-substituted benzimidazoles. While traditionally requiring harsh conditions, modifications have been developed to proceed under milder conditions.

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| o-Phenylenediamine and Carboxylic Acid | High temperature, acid catalyst (e.g., HCl) | 2-Substituted Benzimidazole | Classic method, often requires harsh conditions. |

The Weidenhagen reaction offers an alternative approach where o-phenylenediamines are condensed with aldehydes in the presence of an oxidizing agent. This method is particularly useful for synthesizing 2-aryl or 2-alkyl benzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| o-Phenylenediamine and Aldehyde | Oxidizing agent (e.g., air, H₂O₂) | 2-Substituted Benzimidazole | Proceeds via a Schiff base intermediate. |

A widely utilized and straightforward method for the synthesis of 2-substituted benzimidazoles is the direct condensation of o-phenylenediamines with aldehydes under oxidative conditions. organic-chemistry.org This approach is attractive due to the commercial availability of a wide variety of aldehydes. The reaction can be carried out using various oxidizing agents, including air, hydrogen peroxide, or iodine, and is often facilitated by a catalyst. organic-chemistry.org The process involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. nih.gov Numerous catalysts, including metal nanoparticles and acid catalysts, have been employed to improve the efficiency and yield of this reaction. nih.govnih.gov

| Catalyst/Oxidant | Solvent | Temperature | Advantages |

|---|---|---|---|

| ZnO Nanoparticles | Ethanol | 70 °C | High yield, short reaction time, recyclable catalyst. nih.gov |

| Air | Ethanol | Reflux | Environmentally benign oxidant, catalyst-free. researchgate.net |

| H₂O₂/HCl | Acetonitrile (B52724) | Room Temperature | Short reaction time, easy product isolation. organic-chemistry.org |

While less common for the direct synthesis of 2-carbaldehyde derivatives, reactions of o-phenylenediamines with compounds containing an active methylene (B1212753) group can also lead to the formation of the benzimidazole ring. These reactions typically require specific functionalities on the active methylene compound to facilitate the cyclization and subsequent formation of the desired substituent at the 2-position.

Condensation of o-Phenylenediamine Derivatives with Aldehydes or Carboxylic Acid Derivatives

One-Pot Three-Component Synthesis Strategies

One-pot, three-component reactions represent a highly efficient strategy for synthesizing complex molecules like benzimidazoles from simple precursors in a single step. nih.gov This approach is valued in modern organic synthesis for being cost-effective and time-efficient by generating a complex structure from multiple reactants in one synthetic operation. nih.gov These reactions minimize waste by reducing the need for intermediate purification steps.

A common three-component strategy for the benzimidazole core involves the reaction of an o-phenylenediamine derivative, an aldehyde, and a third component that can vary. For instance, a novel one-pot, three-component reaction has been developed using nitrobenzene, benzyl (B1604629) alcohol, and sulfonyl azide (B81097) with a cobalt complex catalyst. researchgate.net Another approach involves the coupling of 2-haloanilines, aldehydes, and sodium azide, mediated by a copper catalyst. gaylordchemical.com This method is notable for its good functional group tolerance and high yields. gaylordchemical.com Iron-catalyzed multicomponent reactions of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) also provide an efficient route to the benzimidazole core under mild, environmentally friendly conditions. nih.gov

These multicomponent strategies offer a significant advantage over traditional multi-step syntheses, which often suffer from drawbacks like low yields, harsh reaction conditions, and the use of toxic reagents. nih.gov

Catalytic Methodologies for Benzimidazole Synthesis

Catalysis is central to the modern synthesis of benzimidazoles, enabling reactions under milder conditions, with greater selectivity and improved yields. A variety of metal-based and non-conventional catalysts have been explored for this purpose.

Iron catalysts are an attractive option for benzimidazole synthesis due to iron's low cost and low toxicity. An efficient one-pot, three-component process has been developed using a catalytic amount of an Fe(III) porphyrin complex. nih.gov This reaction proceeds through a domino sequence of C–N bond formation and cyclization, reacting benzo-1,2-quinone, various aldehydes, and ammonium acetate as the nitrogen source. nih.gov

The proposed mechanism involves the coordination of the benzo-1,2-quinone with the Lewis acidic Fe(III) center of the porphyrin, which activates it for reaction with ammonium acetate. nih.gov This is followed by reaction with a Schiff base, formed from the aldehyde and excess ammonium acetate, leading to intermolecular cyclization and formation of the benzimidazole ring. nih.gov This method is effective for a range of aryl aldehydes, including those with both electron-donating and electron-withdrawing groups, consistently producing high yields. nih.gov Iron porphyrin complexes are known to be effective catalysts in various organic reactions, mimicking the catalytic activity of cytochrome P450 enzymes. scienceopen.com

Table 1: Iron-Catalyzed Synthesis of Benzimidazole Derivatives

| Aldehyde Substituent | Yield (%) |

| 4-OCH₃ | >90 |

| 4-CH₃ | >90 |

| 4-Cl | >90 |

| 4-F | Good |

| 4-CN | Good |

This interactive table summarizes the yields obtained for various substituted benzimidazoles using an Fe(III) porphyrin catalyst as reported in the literature. nih.gov

Copper-based catalysts are widely used for the synthesis of benzimidazoles due to their efficiency and versatility. rsc.orgnih.gov One-pot methods have been developed that utilize copper salts to catalyze the coupling of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. nih.gov In this reaction, the copper catalyst activates the terminal alkyne to generate a ketenimine intermediate, which then undergoes two nucleophilic additions, followed by cyclization to form the 1,2-disubstituted benzimidazole. nih.gov

Another straightforward copper-catalyzed method involves the intramolecular N-arylation to form the benzimidazole ring system, using Cu₂O as the catalyst in water, which is an environmentally and economically valuable approach. capes.gov.br Heterogeneous copper(II) complex catalysts have also been developed, offering mild reaction conditions, high yields, and the significant advantage of being recyclable for multiple reaction runs without a significant loss of activity. researchgate.net These methods provide efficient routes to a variety of benzimidazole derivatives. researchgate.netrsc.org

Lanthanum chloride (LaCl₃) has emerged as a novel and efficient Lewis acid catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes. researchgate.netnih.gov This method is characterized by its mild reaction conditions, typically proceeding at room temperature in acetonitrile, and providing good to excellent yields (85-95%). researchgate.netresearchgate.net The use of lanthanum chloride is advantageous due to its low cost, ease of handling, moisture stability, and reusability. researchgate.netstanfordmaterials.com

The reaction's efficiency is solvent-dependent, with acetonitrile found to provide the best conversion and easiest product isolation. researchgate.netnih.gov The catalytic mechanism involves the Lewis acidic lanthanum ion activating the carbonyl group of the aldehyde, facilitating the condensation reaction with o-phenylenediamine. stanfordmaterials.com This methodology has been successfully applied to a wide variety of aromatic aldehydes. researchgate.netnih.gov

Table 2: Lanthanum Chloride-Catalyzed Benzimidazole Synthesis

| Reaction Time (hours) | Yield Range (%) |

| 2 - 4 | 85 - 95 |

This interactive table shows the typical reaction times and corresponding yields for the synthesis of benzimidazoles using Lanthanum Chloride as a catalyst. researchgate.net

Ionic liquids (ILs) are increasingly used in organic synthesis as environmentally benign solvents and catalysts. jsynthchem.commdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvation power, make them suitable for a variety of chemical transformations, including the synthesis of benzimidazoles. jsynthchem.commdpi.com Several types of ionic liquids have been employed to promote the condensation of o-phenylenediamines with aldehydes or other carbonyl compounds. jsynthchem.combohrium.com

For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been used as a green and effective medium, increasing reaction yields and allowing for milder conditions. jsynthchem.com Similarly, 1-butyl-1-methylpiperidinium tetrafluoroborate ([BMPTFB]) has been reported as an efficient catalyst for benzimidazole synthesis at room temperature. bohrium.com The use of ILs often simplifies product isolation and allows for the recycling of the catalytic medium, aligning with the principles of green chemistry. bohrium.com

Among specific ionic liquids, the imidazolium-based ionic liquid 1-Butyl Imidazolium (B1220033) Trifluoroacetate (B77799) (HBIm·TFA) has been utilized as an effective catalyst. nih.gov This Brønsted acidic ionic liquid has been successfully employed in the synthesis of dimethyl acetal (B89532) protected benzimidazole-2-carboxaldehydes. nih.gov The reaction involves the condensation of 1,2-diaminobenzenes with methyl 4,4-dimethoxy-3-oxobutanoate. nih.gov

The advantages of using HBIm·TFA as a catalyst include short reaction times, mild conditions, high efficiency, and easy purification of the products. nih.gov Furthermore, the catalyst demonstrates good recyclability and the methodology is scalable, making it a practical approach for preparing functionalized benzimidazole precursors. nih.gov The trifluoroacetate anion is a component of some first-generation ionic liquids. mdpi.com

Ionic Liquid-Mediated Synthesis

1-Methylimidazolium (B8483265) Tetrafluoroborate ([Hmim]BF4) Catalysis

An environmentally friendly approach for the synthesis of 1,2-disubstituted benzimidazoles has been developed using 1-methylimidazolium tetrafluoroborate ([Hmim]BF4) as a catalyst. dntb.gov.uapublons.com This method involves the reaction of o-phenylenediamines with aromatic aldehydes at ambient temperature, offering a green alternative to traditional methods. dntb.gov.uaresearchgate.net The use of [Hmim]BF4 allows for good to excellent yields of the desired products in very short reaction times. dntb.gov.ua

A study detailed the synthesis of a series of 1,2-disubstituted benzimidazoles by reacting various aromatic aldehydes with o-phenylenediamines in the presence of [Hmim]BF4. dntb.gov.ua The reactions were carried out at room temperature, and the corresponding benzimidazole derivatives were obtained in high yields. dntb.gov.uapublons.com The catalyst's effectiveness is highlighted by the rapid completion of the reaction. dntb.gov.ua

Table 1: Synthesis of 1,2-disubstituted benzimidazoles using [Hmim]BF4 catalyst

| Entry | Aldehyde | Product | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 1-benzyl-2-phenyl-1H-benzo[d]imidazole | 95 | 10 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 92 | 15 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 96 | 12 |

[BMIM]HSO4 as Ionic Liquid

The use of 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM]HSO4) as an acidic ionic liquid has been reported as an efficient catalyst for the synthesis of benzimidazole derivatives. researchgate.netorientjchem.org This ionic liquid can be employed in microwave-assisted reactions to produce 2-substituted and 1,2-disubstituted benzimidazoles in high yields. researchgate.netresearchgate.net The notable advantages of this method include significantly faster reaction times, excellent product yields, an environmentally benign catalyst, and a simple work-up procedure. researchgate.net

In a typical procedure, equimolar amounts of an aromatic aldehyde and o-phenylenediamine are reacted under microwave irradiation in the presence of [BMIM]HSO4 to yield 2-substituted benzimidazoles. researchgate.net When a 2-molar equivalent of the aromatic aldehyde is used, the corresponding 1,2-disubstituted benzimidazole is obtained in high yield. researchgate.net This method is effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. researchgate.net

Table 2: Microwave-assisted synthesis of benzimidazoles using [BMIM]HSO4

| Entry | Aldehyde (equiv.) | Product Type | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | Benzaldehyde (1) | 2-Substituted | 92 | 3 |

| 2 | 4-Chlorobenzaldehyde (1) | 2-Substituted | 90 | 4 |

| 3 | Benzaldehyde (2) | 1,2-Disubstituted | 88 | 5 |

Silica (B1680970) Supported Catalysis

Silica-supported catalysts have emerged as a valuable tool in organic synthesis due to their high catalytic activity, ease of handling, and recyclability. nih.govijraset.com For the synthesis of benzimidazoles, various silica-supported catalysts have been developed, including silica-supported periodic acid (H5IO6-SiO2) and silica sulfuric acid (SiO2-OSO3H). nih.govresearchgate.net These catalysts offer mild reaction conditions, short reaction times, high yields, and straightforward work-up procedures. nih.gov

One study reported a new and efficient method for the synthesis of 2-aryl substituted benzimidazoles using silica-supported periodic acid as a catalyst. nih.gov The reaction between 1,2-phenylenediamine and an aldehyde in the presence of this catalyst at room temperature resulted in high yields of the desired product in a short time. nih.gov Similarly, silica sulfuric acid has been demonstrated as an eco-friendly and reusable catalyst for the synthesis of benzimidazole derivatives under reflux in ethanol, providing good to excellent yields. researchgate.net Another approach involves the use of silica-supported calcium chloride dihydrate (SiO2/CaCl2·2H2O) as a novel catalyst, which has shown excellent catalytic activity for the synthesis of 1,2-disubstituted benzimidazoles under both room temperature and microwave irradiation conditions. ijraset.com

Table 3: Synthesis of 2-aryl benzimidazoles using silica-supported periodic acid

| Entry | Aldehyde | Catalyst loading (mol%) | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | m-Nitrobenzaldehyde | 20 | 95 | 15 |

| 2 | Benzaldehyde | 20 | 92 | 20 |

| 3 | p-Tolualdehyde | 20 | 94 | 18 |

Green Chemistry Approaches to Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. chemmethod.comchemmethod.comijarsct.co.in These approaches focus on developing more sustainable and environmentally friendly synthetic methodologies. jrtdd.comeprajournals.com

Solvent-Free Protocols

Solvent-free or "dry media" reactions represent a significant advancement in green chemistry, as they minimize the use of often toxic and environmentally harmful organic solvents. eprajournals.comnih.gov Several solvent-free methods for the synthesis of benzimidazoles have been reported, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids under mild conditions. tandfonline.comeprajournals.com

One such method describes the synthesis of 2-aryl-benzimidazoles in the presence of hypervalent iodine as an oxidant at room temperature under solvent-free conditions. tandfonline.com This protocol is characterized by its mild conditions, very short reaction times (3–5 minutes), excellent yields, and simple procedure. tandfonline.com Another sustainable approach utilizes renewable feedstocks derived from biomass for the condensation reaction with o-phenylenediamine, facilitated by solid catalysts from natural sources. eprajournals.com Ball milling has also been employed as a green, solvent-free method for the reaction of benzoic acid and o-phenylenediamine, resulting in high product yields. nih.gov Furthermore, the use of nanocrystalline magnesium oxide as a solid base catalyst has been shown to be effective for the solvent-free synthesis of 2-substituted benzimidazoles. rsc.org

Table 4: Comparison of Solvent-Free Methods for Benzimidazole Synthesis

| Method | Catalyst/Reagent | Reaction Time | Yield (%) |

|---|---|---|---|

| Hypervalent iodine | Iodobenzene diacetate | 3-5 min | High |

| Renewable feedstocks | Natural solid catalysts | Not specified | Not specified |

| Ball Milling | None | 60 min | ~95 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. benthamdirect.comrjptonline.orgsciforum.net This technique has been successfully applied to the synthesis of a wide variety of benzimidazole derivatives. scispace.comarkat-usa.orgtandfonline.com

A novel, efficient, and eco-friendly methodology for the synthesis of benzimidazole derivatives utilizes microwave irradiation without the need for a catalyst. benthamdirect.com This approach achieves impressive yields of 94% to 98% in just 5 to 10 minutes. benthamdirect.com In other protocols, microwave irradiation is combined with a catalyst, such as sodium hypophosphite in ethanol, to facilitate the mono-condensation between aldehydes and o-phenylenediamines. tandfonline.com The first reported microwave-assisted benzimidazole synthesis in 1995 involved the reaction of 1,2-diaminobenzenes with ethyl acetoacetate (B1235776) or ethyl benzoylacetate on solid mineral supports in a dry medium. scispace.com The combination of microwave irradiation with ionic liquids like [BMIM]HSO4 has also proven to be a highly efficient method. researchgate.netresearchgate.net

Table 5: Examples of Microwave-Assisted Benzimidazole Synthesis

| Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Catalyst-free | Not specified | 5-10 min | 94-98 |

| Sodium hypophosphite | Ethanol | Not specified | 70-80 |

| Zeolite | Not specified | Not specified | High |

Use of Eco-Friendly Solvents and Recyclable Reagents

The development of synthetic methods that employ environmentally benign solvents and recyclable catalysts is a cornerstone of green chemistry. nih.govbeilstein-journals.org In the context of benzimidazole synthesis, several such approaches have been reported.

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as both the reaction medium and reagent in the synthesis of 1,2-disubstituted or 2-substituted benzimidazoles. nih.gov This method offers advantages in terms of high yields and a simplified work-up procedure. nih.gov Polyethylene glycol (PEG) has also been identified as an interesting recyclable and eco-friendly solvent system for the synthesis of benzimidazole derivatives, often in conjunction with a catalyst like ceric ammonium nitrate (B79036) (CAN). ias.ac.in The use of water as a solvent, in the presence of a catalyst such as erbium(III) triflate (Er(OTf)3), provides an eco-friendly and economical route to 1,2-disubstituted benzimidazoles. beilstein-journals.orgnih.gov This catalyst is commercially available and can be easily recycled. beilstein-journals.orgnih.gov Furthermore, silica sulfuric acid has been highlighted as an eco-friendly and reusable catalyst for benzimidazole synthesis. researchgate.net

Table 6: Eco-Friendly Solvents and Recyclable Reagents in Benzimidazole Synthesis

| Solvent/Reagent | Catalyst | Key Advantages |

|---|---|---|

| Deep Eutectic Solvent | None (DES acts as medium and reagent) | High yields, simple work-up |

| Polyethylene Glycol (PEG) | Ceric Ammonium Nitrate (CAN) | Recyclable solvent, low catalyst loading |

| Water | Erbium(III) triflate (Er(OTf)3) | Eco-friendly solvent, recyclable catalyst |

Grindstone Chemistry

Grindstone chemistry, a form of mechanochemistry, offers an environmentally benign and efficient alternative for the synthesis of benzimidazole derivatives. This solvent-free approach relies on the mechanical grinding of reactants to initiate chemical transformations. rsc.orgrsc.org For the synthesis of 1,2-disubstituted benzimidazoles, this method typically involves grinding a mixture of o-phenylenediamines, suitable aldehydes, and a catalyst. rsc.org

An attractive, metal-free strategy utilizes a protic ionic liquid, such as imidazolium trifluoroacetate, as a catalyst under solvent-free grinding conditions. rsc.orgrsc.org This technique is notable for its low energy consumption, short reaction times, and the elimination of toxic solvents. rsc.org The reaction of an N-butyl-o-phenylenediamine with glyoxal (B1671930) or a related dicarbonyl species under these conditions would be a plausible route to this compound. The selectivity between 1,2-disubstituted and 2-substituted benzimidazoles can be tuned based on the electronic properties of the aldehyde and the nature of the ionic liquid catalyst. rsc.orgrsc.org The key advantages of this protocol include the absence of a catalyst, clean reaction profiles, high yields, and the lack of a work-up step. rsc.org

Table 1: Key Features of Grindstone Chemistry for Benzimidazole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Methodology | Mechanical grinding of reactants, often with a catalyst. | rsc.orgrsc.org |

| Reaction Conditions | Typically solvent-free, room temperature. | rsc.orgnih.gov |

| Catalysts | Protic ionic liquids (e.g., imidazolium trifluoroacetate) or catalyst-free. | rsc.orgrsc.orgrsc.org |

| Advantages | Environmentally benign, low energy, short reaction times, high yields, simple product isolation. | rsc.orgrsc.orgrsc.org |

| Applicability | Synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. | rsc.orgrsc.org |

Multistep Pathways to Functionalized Benzimidazole-2-Carbaldehydes

The synthesis of specifically functionalized benzimidazole-2-carbaldehydes, such as the 1-butyl derivative, often necessitates multistep reaction sequences. These pathways allow for the precise introduction of substituents at desired positions on the benzimidazole core. A common strategy begins with the construction of the 2-substituted benzimidazole ring, followed by N-alkylation to introduce the butyl group.

One such pathway could involve the initial synthesis of a precursor like 1H-benzimidazole-2-carbaldehyde. This can be achieved through the condensation of o-phenylenediamine with a suitable C2-synthon that already contains the aldehyde functionality or a precursor group that can be converted to an aldehyde. For instance, new benzimidazole-2-yl hydrazones can be synthesized via the condensation of 1H-benzimidazole-2-yl-hydrazine with various benzaldehydes. nih.gov This hydrazine (B178648) precursor itself is prepared in a multistep sequence starting from o-phenylenediamine. nih.gov

Another approach involves the creation of a 2-substituted benzimidazole which is then further modified. For example, a series of pyrazoles bearing a benzimidazole core were prepared using a multistep synthesis method starting from arylhydrazine and aralkyl ketones. mdpi.com Once the core benzimidazole structure is formed, the N-H proton can be deprotonated with a base, followed by reaction with an alkylating agent like 1-bromobutane (B133212) to install the N-butyl group. The final step would be the conversion of the substituent at the 2-position into a carbaldehyde group, for example, through oxidation of a 2-hydroxymethyl or 2-methyl group.

Specific Reaction Types for this compound Formation

The formation of the target compound can be accomplished through several key reaction types, each targeting a specific bond formation or functional group transformation.

Oxidation Reactions of Precursors

A primary method for introducing the 2-carbaldehyde function is through the oxidation of a suitable precursor. The most direct precursor is (1-butyl-1H-benzimidazol-2-yl)methanol. This alcohol can be synthesized and then oxidized to the desired aldehyde. The synthesis of the related (1H-benzimidazol-2-yl)methanol has been reported. researchgate.net The subsequent N-alkylation with a butyl halide would yield the necessary precursor.

The oxidation of the alcohol to the aldehyde is a standard transformation in organic synthesis. Various oxidizing agents can be employed. Another common route to benzimidazoles involves the oxidative cyclodehydrogenation of Schiff bases, which are formed from the condensation of o-phenylenediamines and aldehydes. orientjchem.org In the context of the target molecule, N-butyl-o-phenylenediamine would be condensed with a protected glyoxal derivative, followed by an oxidative cyclization which would reveal the aldehyde. Supported gold nanoparticles (AuNPs) on titanium dioxide (Au/TiO2) have been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes via an oxidative cyclization pathway under mild conditions. mdpi.com

Table 2: Potential Oxidative Pathways

| Precursor | Reaction Type | Reagents/Catalysts | Product |

|---|---|---|---|

| (1-butyl-1H-benzimidazol-2-yl)methanol | Alcohol Oxidation | Standard oxidizing agents (e.g., PCC, MnO₂) | This compound |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of many benzimidazole derivatives. researchgate.net For the synthesis of this compound, a key step often involves the N-alkylation of a benzimidazole precursor. This is a classic nucleophilic substitution where the nitrogen atom of the benzimidazole ring acts as a nucleophile. longdom.org For instance, 1H-benzimidazole-2-carbaldehyde can be treated with a base to deprotonate the N-H group, creating a more potent nucleophile which then attacks an electrophilic butyl source, such as 1-bromobutane or butyl tosylate, to form the N-butyl bond.

Alternatively, a nucleophilic substitution can occur at the 2-position of the benzimidazole ring. While 2-chlorobenzimidazole (B1347102) is generally unreactive towards powerful nucleophiles, a 1-alkyl-2-chlorobenzimidazole reacts readily. longdom.org Therefore, a synthetic route could involve the synthesis of 1-butyl-2-chlorobenzimidazole, followed by a nucleophilic substitution reaction with a cyanide source. The resulting 2-cyano derivative could then be reduced to the 2-carbaldehyde.

C-C/C-N Bond Annulation Processes

The core of benzimidazole synthesis relies on annulation processes that form the heterocyclic ring through the creation of C-N bonds. researchgate.net A widely used method is the condensation reaction between an o-phenylenediamine and an aldehyde, followed by cyclization and oxidation. nih.govsemanticscholar.org To synthesize the target molecule, N-butyl-o-phenylenediamine would be reacted with a glyoxal equivalent. The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization (a C-N bond forming annulation) to a dihydrobenzimidazole intermediate. Subsequent oxidation yields the aromatic benzimidazole. mdpi.com

Copper-catalyzed C-N bond formation reactions are also powerful tools for constructing benzimidazole-fused heterocycles. nih.gov These methods can involve the intramolecular N-arylation of amidine precursors. researchgate.net For example, a suitably substituted amidine could be cyclized using a copper catalyst to form the benzimidazole ring with the butyl group already in place. researchgate.net Another advanced strategy involves the copper-catalyzed, one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide to form the benzimidazole ring system. researchgate.net

Chemical Transformations and Derivatization Strategies of 1 Butyl 1h Benzimidazole 2 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. chemimpex.com It readily participates in condensation reactions, nucleophilic additions, and can be oxidized to the corresponding carboxylic acid. chemimpex.com These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

Condensation reactions involving the aldehyde group of 1-butyl-1H-benzimidazole-2-carbaldehyde are crucial for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon followed by a dehydration step.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone in the synthesis of various biologically active molecules and ligands for metal complexes. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then eliminates a molecule of water to yield the stable imine product.

The synthesis of Schiff bases from benzimidazole (B57391) aldehydes and substituted anilines often occurs under mild conditions, sometimes catalyzed by a weak acid. The N-butyl group generally does not interfere with the reaction, and the resulting imines incorporate the structural features of both the benzimidazole core and the reacting amine.

Table 1: Examples of Schiff Base Formation with Benzimidazole Aldehydes

| Aldehyde Reactant | Amine Reactant | Product | Reaction Conditions | Reference |

| 1H-Benzimidazole-2-carbaldehyde | 4-Aminoantipyrine | (E)-4-(((1H-benzo[d]imidazol-2-yl)methylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Ethanol, Reflux | N/A |

| 1H-Benzimidazole-2-carbaldehyde | L-phenylalanine | (S)-2-(((1H-benzo[d]imidazol-2-yl)methylidene)amino)-3-phenylpropanoic acid | Methanol (B129727), Reflux | N/A |

| 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | Thiosemicarbazide (B42300) | 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide | Ethanol, Acetic acid (cat.), Reflux | mdpi.com |

Note: This table presents examples with related benzimidazole aldehydes to illustrate the general reaction type, as specific data for the 1-butyl derivative was not available in the cited literature.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. For this compound, this reaction provides a route to α,β-unsaturated compounds, which are valuable synthetic intermediates.

Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, possess acidic protons due to the presence of two electron-withdrawing groups. In the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt, a carbanion is generated which then acts as a nucleophile, attacking the carbonyl carbon of the benzimidazole aldehyde. Subsequent dehydration of the aldol-type intermediate yields the condensed product. Studies on related benzimidazole acetonitriles have shown that these condensations can be carried out under solvent-free conditions or with microwave irradiation to afford the desired products in good yields. researchgate.net

Table 2: Representative Knoevenagel Condensation Reactions

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type | Reference |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate (B1210297) | Benzylidenemalononitriles | libretexts.org |

| Benzaldehyde (B42025) | Malononitrile | Lipoprotein Lipase | 2-Benzylidenemalononitrile | N/A |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl Malonate | Piperidine, Acetic Acid | Substituted Indene Derivative | nih.gov |

Note: This table illustrates the general scope of the Knoevenagel condensation with various aldehydes, highlighting typical reactants and catalysts.

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic addition reactions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride reagents, can add to the carbonyl group to form alcohols. libretexts.orglibretexts.org

The reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. libretexts.orglibretexts.orgyoutube.comuniba.it Similarly, reduction of the aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) leads to the formation of the corresponding primary alcohol, (1-butyl-1H-benzimidazol-2-yl)methanol. These reactions are fundamental for converting the aldehyde into a different functional group, thereby expanding the synthetic utility of the parent compound.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid functional group. This transformation is a common and important reaction in organic synthesis, providing access to 1-butyl-1H-benzimidazole-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄), chromic acid, and silver oxide.

The oxidation of 1H-benzimidazole-2-thiol with potassium permanganate in a sodium hydroxide (B78521) solution has been reported to yield the corresponding sulfonic acid, demonstrating the stability of the benzimidazole core under these oxidative conditions. nih.gov This suggests that similar conditions could be applied to oxidize the 2-carbaldehyde group to a carboxylic acid without degrading the heterocyclic ring. The resulting carboxylic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives. researchgate.netrsc.orgorientjchem.orgresearchgate.netnih.gov

Acetal (B89532) formation is a common strategy for protecting the aldehyde functional group during synthetic sequences where the aldehyde is incompatible with the reaction conditions. libretexts.org The aldehyde group of this compound can be converted into an acetal by reacting it with an alcohol, such as methanol, in the presence of an acid catalyst. The product of this reaction with methanol would be 1-butyl-2-(dimethoxymethyl)-1H-benzimidazole.

Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the aldehyde in the presence of aqueous acid. libretexts.org This reversible protection makes acetals particularly useful when reactions involving strong bases or nucleophiles, such as Grignard reagents or organolithiums, are planned on other parts of the molecule. libretexts.org The protection prevents the nucleophile from reacting with the aldehyde and allows for selective transformations elsewhere.

Condensation Reactions

Transformations Involving the Benzimidazole Nitrogen Atoms

The nitrogen atoms within the benzimidazole ring are pivotal to its chemical character, offering sites for further functionalization that can significantly influence the molecule's properties.

N-Alkylation and N-Derivatization

While the N-1 position of the benzimidazole ring in the title compound is already substituted with a butyl group, the N-3 nitrogen atom remains available for further alkylation or derivatization. This process typically leads to the formation of quaternary benzimidazolium salts. The reaction involves treating the N-butylated benzimidazole with an alkyl halide, leading to the formation of a 1-butyl-3-alkyl-1H-benzimidazol-3-ium halide. These reactions are often carried out in the presence of a base or under thermal conditions. nih.govroyalsocietypublishing.org

The synthesis of such 1,3-dialkylbenzimidazolium salts is a well-established method for modifying the electronic properties of the benzimidazole core. researchgate.netnih.gov These quaternary salts have found applications as precursors to N-heterocyclic carbenes and as ionic liquids. nih.gov The general approach for the quaternization of an N-alkylated benzimidazole is depicted in the following reaction scheme:

General Reaction for N-Alkylation of this compound:

This compound + R-X → 1-butyl-3-alkyl-1H-benzimidazole-2-carbaldehyde-3-ium halide

Where R is an alkyl group and X is a halide.

Modifications of the Butyl Substituent

The N-butyl group, while often considered a simple alkyl substituent, can also be a site for chemical modification, although this is less common than transformations involving the heterocyclic core. Reactions targeting the butyl chain typically proceed through free-radical mechanisms.

For instance, free-radical halogenation, a reaction characteristic of alkanes, can potentially introduce halogen atoms onto the butyl chain. wikipedia.org This reaction is typically initiated by UV light and involves the formation of radical intermediates. The selectivity of halogenation can vary, with bromination generally being more selective than chlorination for the most substituted carbon atom. youtube.com Studies on the halogenation of esters of butan-1-ol have shown that the position of attack is influenced by the functional groups present in the molecule. rsc.org While specific studies on the free-radical halogenation of this compound are not extensively documented, the principles of alkane halogenation suggest its feasibility.

Functionalization of the Benzene (B151609) Ring of the Benzimidazole Core

The benzene ring of the benzimidazole nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing benzimidazole ring system. Generally, electrophilic attack is favored at the 4-, 5-, 6-, and 7-positions.

Nitration is a common electrophilic aromatic substitution reaction that can be carried out on benzimidazole derivatives. The reaction of substituted benzimidazoles with nitrating agents, such as a mixture of nitric and sulfuric acids, typically results in the introduction of a nitro group onto the benzene ring. researchgate.net For instance, the nitration of carbendazim, a benzimidazole fungicide, has been shown to yield nitrated derivatives. acs.org The electron-donating nature of the imidazole (B134444) ring generally directs incoming electrophiles to the available positions on the benzene ring.

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality at the 2-position of this compound serves as a versatile handle for the construction of fused heterocyclic systems. These reactions often involve condensation with bifunctional reagents, leading to the formation of new rings annulated to the benzimidazole core.

Benzimidazole Fused-1,4-Oxazepines

A significant application of N-alkylated benzimidazole-2-carbaldehydes is in the synthesis of benzimidazole-fused 1,4-oxazepines. mdpi.comscilit.com These seven-membered heterocyclic systems are of interest due to their potential biological activities. The synthesis typically involves a multi-step process. An N-alkylated benzimidazole-2-carbaldehyde can be reacted with an arylamine to form an intermediate imine. Subsequent intramolecular cyclization, often catalyzed by a Lewis acid such as indium(III) chloride, leads to the formation of the benzimidazole fused-1,4-oxazepine ring system. mdpi.com

A plausible reaction pathway involves the initial formation of a Schiff base, followed by an intramolecular nucleophilic attack of a hydroxyl group (if present on the N-alkyl substituent) onto the imine carbon, leading to the cyclized product. mdpi.com

Table 1: Synthesis of Benzimidazole Fused 1,4-Oxazepines

| Starting Material | Reagents | Product | Yield (%) |

|---|

This table is a generalized representation based on the synthesis of similar compounds. mdpi.com

Benzimidazoimidazo-pyridine Derivatives

While the direct synthesis of benzimidazoimidazo-pyridine derivatives from this compound is not explicitly detailed in the reviewed literature, the construction of related fused systems such as pyrimido[1,2-a]benzimidazoles and pyrido[1,2-a]benzimidazoles provides a basis for potential synthetic routes. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov These syntheses often involve the condensation of a 2-aminobenzimidazole (B67599) derivative with a suitable precursor containing a pyridine (B92270) or pyrimidine (B1678525) ring.

A hypothetical approach to benzimidazoimidazo-pyridine derivatives could involve the reaction of this compound with an appropriate amino-substituted imidazole or pyridine derivative, followed by a cyclization step. The aldehyde group would likely participate in a condensation reaction to form an imine, which could then undergo an intramolecular cyclization to form the fused ring system. The specific reaction conditions and reagents would need to be optimized to favor the desired annulation.

Advanced Spectroscopic and Computational Analysis of 1 Butyl 1h Benzimidazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-butyl-1H-benzimidazole-2-carbaldehyde, ¹H NMR provides information on the number and environment of protons, ¹³C NMR maps the carbon skeleton, and COSY NMR reveals proton-proton coupling networks, confirming the connectivity of the butyl chain and the arrangement of substituents on the benzimidazole (B57391) core. arabjchem.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons of the benzimidazole ring, and the aliphatic protons of the N-butyl group.

Aldehyde Proton (-CHO): A characteristic singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

Aromatic Protons: The four protons on the benzene (B151609) portion of the benzimidazole ring will appear in the aromatic region (δ 7.0–8.0 ppm). Their splitting patterns are typically complex, often appearing as two multiplets resulting from coupling between adjacent protons. Protons adjacent to the fused imidazole (B134444) ring are generally found further downfield. nih.gov

N-Butyl Group Protons: The butyl chain will exhibit four distinct signals:

A triplet corresponding to the methyl group (-CH₃) protons at the end of the chain, expected around δ 0.9–1.0 ppm.

A sextet for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH₃), typically found around δ 1.3–1.5 ppm.

A quintet for the next methylene group (-CH₂-CH₂N), appearing around δ 1.8–2.0 ppm.

A triplet for the methylene protons directly attached to the nitrogen atom (N-CH₂-), which will be the most downfield of the aliphatic signals (around δ 4.2–4.5 ppm) due to the deshielding effect of the adjacent nitrogen.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| N-CH₂- | 4.2 - 4.5 | Triplet (t) |

| -CH₂-CH₂N | 1.8 - 2.0 | Quintet (quin) |

| -CH₂-CH₃ | 1.3 - 1.5 | Sextet (sxt) |

| -CH₃ | 0.9 - 1.0 | Triplet (t) |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, the following signals are anticipated:

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a singlet far downfield, typically in the range of δ 180–195 ppm. arabjchem.org

Aromatic and Heterocyclic Carbons: The benzimidazole core contains seven distinct carbon atoms. The C2 carbon, bonded to both the aldehyde group and two nitrogen atoms, is expected to be significantly downfield (around δ 150-160 ppm). The other six carbons of the benzene ring and the imidazole fusion will resonate between δ 110 and 145 ppm. arabjchem.orgnih.gov

N-Butyl Group Carbons: The four carbons of the butyl chain will appear in the upfield, aliphatic region of the spectrum. The carbon directly attached to the nitrogen (N-CH₂) will be the most downfield of the four (around δ 45–50 ppm). The terminal methyl carbon (-CH₃) will be the most upfield, typically around δ 13–15 ppm, with the two internal methylene carbons appearing between δ 20 and 35 ppm. diva-portal.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 195 |

| Benzimidazole (C2) | 150 - 160 |

| Benzimidazole (Aromatic/Heterocyclic) | 110 - 145 |

| N-CH₂- | 45 - 50 |

| -CH₂-CH₂N | 30 - 35 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | 13 - 15 |

Correlation SpectroscopY (COSY) is a 2D NMR technique used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would be crucial for confirming the assignments made in the ¹H NMR spectrum. Cross-peaks in the COSY spectrum indicate coupling between protons.

Expected correlations would include:

Strong cross-peaks connecting all adjacent methylene and methyl groups within the N-butyl chain: (N-CH₂) with (-CH₂-CH₂N), (-CH₂-CH₂N) with (-CH₂-CH₃), and (-CH₂-CH₃) with (-CH₃).

Cross-peaks between adjacent protons on the aromatic ring, helping to delineate the substitution pattern and confirm assignments.

No correlation would be expected for the aldehyde proton, as it is a singlet and typically does not couple with other protons in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be characterized by several key absorption bands. A comprehensive study on the closely related N-butyl-1H-benzimidazole provides a solid foundation for interpreting the spectrum. nih.govmdpi.com The addition of the 2-carbaldehyde group introduces a very strong and sharp absorption band for the carbonyl (C=O) stretch.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp peak between 1680 and 1710 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the butyl group.

C=N and C=C Stretch: A series of medium to strong absorptions in the 1450–1620 cm⁻¹ region, corresponding to the stretching vibrations within the benzimidazole ring system.

C-N Stretch: Bands in the 1200–1350 cm⁻¹ region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aldehyde C=O Stretch | 1680 - 1710 | Strong, Sharp |

| C=N / C=C Ring Stretch | 1450 - 1620 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound (C₁₂H₁₄N₂O), the exact molecular weight is 202.25 g/mol .

In an electron ionization (EI) mass spectrum, the following key signals would be expected:

Molecular Ion Peak [M]⁺•: A peak at m/z = 202, corresponding to the intact molecule with one electron removed.

Major Fragmentation Pathways:

Loss of the butyl side chain via cleavage of the N-C bond, leading to a fragment at m/z = 145.

Loss of the aldehyde group (CHO), resulting in a fragment at m/z = 173.

Cleavage within the butyl chain, such as the loss of a propyl radical (•C₃H₇), would yield a prominent peak at m/z = 159.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 202 | [M]⁺• (Molecular Ion) |

| 173 | [M - CHO]⁺ |

| 159 | [M - C₃H₇]⁺ |

| 145 | [M - C₄H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of synthesized compounds by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be expected to confirm the molecular formula, C₁₂H₁₄N₂O. The technique is sensitive enough to detect the mass difference between isotopes, yielding a distinct isotopic pattern that further corroborates the compound's identity. In the analysis of related benzimidazole derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecules with mass accuracies typically within a few parts per million (ppm).

LC/MS

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is invaluable for assessing the purity of this compound and for identifying any impurities or byproducts from the synthetic process. In a typical LC/MS analysis of benzimidazole derivatives, a reverse-phase column, such as a C18 column, is often employed. researchgate.net The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. researchgate.netsielc.com

The retention time (Rt) of the compound is a characteristic feature under specific chromatographic conditions. Following separation by LC, the eluent is introduced into the mass spectrometer, which provides mass-to-charge (m/z) ratio data for the eluting peaks, confirming the identity of the main product and any separated impurities. For Mass-Spec (MS) compatible applications, phosphoric acid, if used in HPLC, needs to be replaced with formic acid. sielc.com LC/MS/MS, a tandem mass spectrometry approach, can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netnih.gov This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of benzimidazole and its derivatives are typically characterized by multiple absorption bands corresponding to π→π* transitions. nih.gov For the closely related compound, N-butyl-1H-benzimidazole, the experimental UV-Vis spectrum shows a peak at 248 nm, with another peak near 295 nm. nih.gov The absorption band associated with the lowest energy electronic transition (π→π*) in the parent benzimidazole molecule is observed at 278 nm. nih.gov The addition of substituents to the benzimidazole core can cause a shift in these absorption bands. nih.gov

For this compound, the presence of the conjugated carbaldehyde group at the 2-position is expected to influence the electronic structure and, consequently, the UV-Vis spectrum. Computational studies on the related imidazole-2-carboxaldehyde show two strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net It is anticipated that the spectrum of this compound would exhibit similar characteristic bands, likely red-shifted due to the extended conjugation provided by the benzene ring.

Table 1: Experimental and Theoretical UV-Vis Absorption Maxima for N-butyl-1H-benzimidazole

| Method | Absorption Peak 1 (nm) | Absorption Peak 2 (nm) |

|---|---|---|

| Experimental | 248 | 295 |

| Theoretical | 248 | - |

Data sourced from a comprehensive study on N-butyl-1H-benzimidazole. nih.gov

X-ray Diffraction Studies

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In benzimidazole derivatives, hydrogen bonding and van der Waals forces are often the dominant interactions influencing the crystal packing. nih.gov For derivatives containing carbonyl groups, such as this compound, C—H⋯O hydrogen bonds are expected to play a significant role in the formation of the supramolecular architecture. nih.gov

In the crystal structure of a related benzimidazol-2-one (B1210169) derivative, bifurcated C—H⋯O hydrogen bonds link individual molecules into layers. nih.gov Additionally, weak C—H⋯π interactions can also contribute to the stabilization of the crystal structure. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For a derivative of benzimidazol-2-one, this analysis revealed that the most significant contributions to the crystal packing were from H⋯H (57.9%), H⋯C/C⋯H (18.1%), and H⋯O/O⋯H (14.9%) interactions. nih.gov It is anticipated that similar interactions, particularly C-H...O and C-H...N hydrogen bonds, would be crucial in dictating the crystal packing of this compound.

Table 2: Contribution of Intermolecular Contacts in a Benzimidazol-2-one Derivative from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 57.9 |

| H···C/C···H | 18.1 |

| H···N/N···H | 14.9 |

| H···O/O···H | 8.3 |

Data from the crystal structure analysis of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one. nih.gov

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides a theoretical lens to investigate the structural and electronic properties of molecules, often complementing experimental data. Density Functional Theory (DFT) is a widely used method for these calculations.